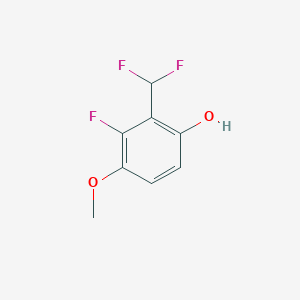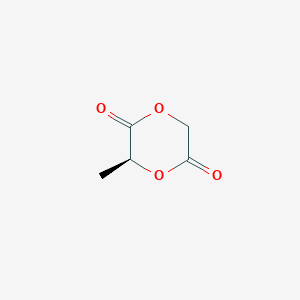![molecular formula C8H7N3O2 B12080612 3-Aminofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12080612.png)
3-Aminofuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminofuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminofuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of aminoamides of the furo[3,2-b]pyridine series with reagents such as sodium hypochlorite and N-chlorosuccinimide . The chlorination reaction proceeds at position 2 of the furopyridine system, leading to the formation of 3-imino-2-chlorofuro[3,2-b]pyridine-2-carboxamides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-Aminofuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group and the furo[3,2-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-chlorosuccinimide, sodium hypochlorite.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as 3-imino-2-chlorofuro[3,2-b]pyridine-2-carboxamides .
Scientific Research Applications
3-Aminofuro[3,2-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminofuro[3,2-b]pyridine-2-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar structure and exhibit comparable biological activities.
4-Arylthieno[2,3-b]pyridine-2-carboxamides: Another class of compounds with similar pharmacological properties.
Uniqueness: 3-Aminofuro[3,2-b]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of the furo[3,2-b]pyridine scaffold, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-aminofuro[3,2-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3O2/c9-5-6-4(2-1-3-11-6)13-7(5)8(10)12/h1-3H,9H2,(H2,10,12) |
InChI Key |
RWXBYOYLFKTNRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(O2)C(=O)N)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



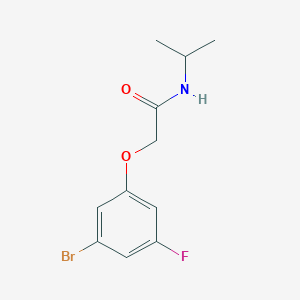
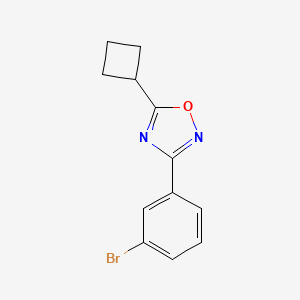

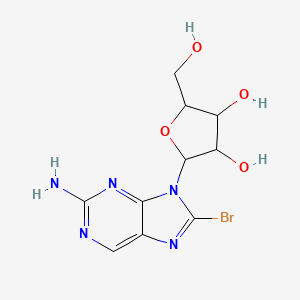



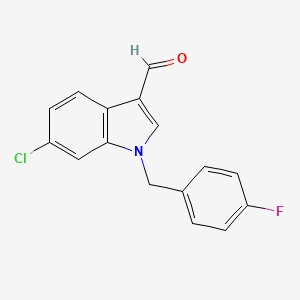
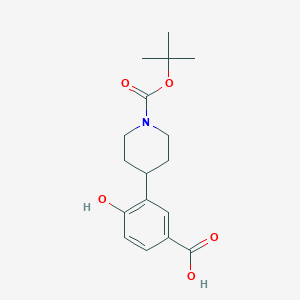
![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
